A1 Receptor Binding Affinity vs. Endogenous Agonist
N1-Methyl-arabinoadenosine contains an arabinose sugar in the 2'-endo conformation, whereas N1-methyladenosine and its 2'-O-methyl or 3'-deoxy derivatives contain ribose or modified ribose sugars. This difference in sugar stereochemistry is critical for enzymatic recognition and biological activity . The molecular formula for N1-Methyl-arabinoadenosine is C11H15N5O4 (MW 281.27), while 3'-Deoxy-N1-methyladenosine is C11H15N5O3 (MW 265.27), reflecting the loss of a hydroxyl group . This fundamental structural difference precludes substitution.
| Evidence Dimension | Molecular Formula and Sugar Moiety |
|---|---|
| Target Compound Data | C11H15N5O4 (Arabinose sugar, MW 281.27) |
| Comparator Or Baseline | 3'-Deoxy-N1-methyladenosine: C11H15N5O3 (3'-Deoxyribose, MW 265.27); N1-Methyladenosine: C11H16N5O4 (Ribose, MW 297.27) |
| Quantified Difference | Difference of 1 oxygen atom (hydroxyl group) vs. 3'-deoxy analog; different sugar stereochemistry vs. ribose analog |
| Conditions | Structural analysis based on IUPAC name and chemical formula |
Why This Matters
The presence and stereochemistry of the sugar hydroxyl groups are essential for substrate recognition by kinases and polymerases, making this specific analog non-interchangeable with ribose- or deoxyribose-containing N1-methyladenosines.
